(S,R,S)-AHPC-Me dihydrochloride
Descripción
Significance of the Ubiquitin-Proteasome System (UPS) in Cellular Homeostasis and Disease Pathogenesis
The Ubiquitin-Proteasome System (UPS) is the principal mechanism for the degradation of most intracellular proteins in eukaryotic cells, ensuring cellular homeostasis. brynmawr.edunih.govnih.govyoutube.com This system is responsible for the removal of damaged or misfolded proteins and the regulated turnover of short-lived regulatory proteins. nih.govyoutube.com The process involves the tagging of target proteins with a small protein called ubiquitin, which marks them for destruction by a large protein complex known as the 26S proteasome. youtube.comnih.gov
The proper functioning of the UPS is vital for a multitude of cellular processes, including cell cycle progression, differentiation, apoptosis, and the modulation of inflammatory responses. brynmawr.edunih.gov Consequently, any malfunction or dysregulation of this system can lead to the accumulation of harmful proteins or the inappropriate destruction of essential ones, contributing to the pathogenesis of various diseases. brynmawr.eduyoutube.com For instance, impairments in the UPS have been linked to neurodegenerative diseases like Alzheimer's and Parkinson's, where protein aggregation is a key feature. youtube.com Conversely, an overactive UPS can lead to the excessive degradation of tumor suppressor proteins, promoting cancer development. youtube.com The UPS's involvement in immune cell function is also critical, as it regulates processes like antigen presentation and signal transduction. nih.gov
Evolution and Principles of Proteolysis-Targeting Chimeras (PROTACs) as a Novel Chemical Modality
Proteolysis-Targeting Chimeras (PROTACs) represent a groundbreaking therapeutic modality that harnesses the power of the UPS to selectively eliminate disease-causing proteins. nih.govwikipedia.orgnih.gov First conceptualized in 2001, PROTACs are heterobifunctional molecules composed of two distinct ligands connected by a chemical linker. nih.govwikipedia.org One ligand is designed to bind to a specific protein of interest (POI) that needs to be degraded, while the other ligand recruits an E3 ubiquitin ligase, a key component of the UPS. nih.govwikipedia.orgrsc.org
The fundamental principle of PROTAC action is to induce the formation of a ternary complex, bringing the POI into close proximity with the E3 ligase. nih.govresearchgate.net This proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI. nih.govresearchgate.net Once the POI is tagged with a polyubiquitin (B1169507) chain, it is recognized and degraded by the 26S proteasome. wikipedia.orgresearchgate.net A key advantage of PROTACs is their catalytic nature; a single PROTAC molecule can induce the degradation of multiple POI molecules, as it is not consumed in the process. nih.govnih.govacs.org This "event-driven" mechanism distinguishes PROTACs from traditional small molecule inhibitors that rely on "occupancy-driven" pharmacology, often requiring sustained high concentrations to be effective. nih.govnih.gov This catalytic activity can lead to lower dosage requirements and potentially fewer off-target effects. wikipedia.org
Central Role of E3 Ubiquitin Ligases in PROTAC-Mediated Protein Degradation
E3 ubiquitin ligases are the master regulators of the UPS, providing substrate specificity for protein degradation. rsc.orgresearchgate.net There are over 600 putative E3 ligases in the human genome, each recognizing specific protein substrates. nih.govbohrium.com In the context of PROTACs, the E3 ligase is the "executioner" that is hijacked to tag the POI for destruction. nih.govnih.gov The choice of E3 ligase is a critical aspect of PROTAC design, as the expression levels of different E3 ligases can vary between cell types and disease states. nih.govnih.gov
The most commonly utilized E3 ligases in PROTAC development to date are Cereblon (CRBN) and von Hippel-Lindau (VHL). nih.govrsc.orgnih.govnih.gov The development of small molecule ligands for these E3 ligases has been a pivotal moment in the advancement of PROTAC technology, enabling the creation of more drug-like and cell-permeable degraders. nih.govsigmaaldrich.comresearchgate.net The formation of a stable and productive ternary complex between the POI, the PROTAC, and the E3 ligase is essential for efficient protein degradation. nih.govwikipedia.org The geometry and stability of this complex are influenced by the specific E3 ligase, the POI, and the nature of the linker connecting the two ligands. rsc.org
Contextualization of E3 Ligase Ligand 1 Dihydrochloride (B599025) within the Landscape of PROTAC Research
E3 Ligase Ligand 1 dihydrochloride is a crucial chemical tool in the field of PROTAC research. glpbio.comanjiechem.com Specifically, it is a ligand for the von Hippel-Landau (VHL) E3 ubiquitin ligase. glpbio.comglpbio.com As a VHL-binding moiety, it serves as a key component in the construction of PROTACs designed to degrade specific target proteins by recruiting the VHL E3 ligase. glpbio.comdcchemicals.com
One of the most notable applications of E3 Ligase Ligand 1 is in the synthesis of the potent PROTAC degrader, ARV-771. glpbio.comglpbio.com ARV-771 is a pan-BET (Bromodomain and Extra-Terminal domain) protein degrader that has shown significant anti-tumor activity in models of castration-resistant prostate cancer. glpbio.com The success of ARV-771 highlights the therapeutic potential of VHL-based PROTACs and underscores the importance of well-characterized E3 ligase ligands like E3 Ligase Ligand 1 dihydrochloride in the development of novel protein degraders. glpbio.comglpbio.com The availability of such ligands enables researchers to systematically design and optimize PROTACs for a wide range of disease-relevant targets. mdpi.commdpi.com
Structure
2D Structure
3D Structure of Parent
Propiedades
IUPAC Name |
(2S,4R)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N4O3S.2ClH/c1-13(15-6-8-16(9-7-15)19-14(2)25-12-31-19)26-21(29)18-10-17(28)11-27(18)22(30)20(24)23(3,4)5;;/h6-9,12-13,17-18,20,28H,10-11,24H2,1-5H3,(H,26,29);2*1H/t13-,17+,18-,20+;;/m0../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTJDUDNKHHNDRD-ARZBPYMHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)N)O.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)N)O.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34Cl2N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
E3 Ligase Ligand 1 Dihydrochloride: Recognition and Selectivity Mechanisms
Identification and Characterization as a Specific von Hippel-Lindau (VHL) E3 Ligase Recruiter
E3 Ligase Ligand 1 Dihydrochloride (B599025), also known as (S,R,S)-AHPC-based VHL ligand, has been identified and extensively characterized as a potent recruiter of the von Hippel-Lindau (VHL) E3 ubiquitin ligase. glpbio.commedchemexpress.com Its discovery was a pivotal moment in the development of PROTACs, as the availability of high-quality, small-molecule E3 ligase binders was initially a significant bottleneck in the field. nih.govrsc.orgnih.gov The VHL protein is the substrate recognition subunit of the Cullin2-RING-VHL (CRL2^VHL^) multi-subunit E3 ligase complex, which plays a crucial role in the ubiquitin-proteasome system. nih.govtandfonline.com
The identification of this ligand stemmed from efforts to develop small-molecule inhibitors of the interaction between VHL and its natural substrate, the hypoxia-inducible factor 1α (HIF-1α). acs.orgnih.gov Under normal oxygen conditions, specific proline residues on HIF-1α are hydroxylated, leading to its recognition by VHL and subsequent degradation. tandfonline.comnih.gov Scientists rationally designed small molecules that could mimic this interaction, effectively blocking the VHL/HIF-1α binding site. acs.orgwindows.net
E3 Ligase Ligand 1 Dihydrochloride emerged from these structure-guided design efforts. Its characterization as a VHL recruiter has been confirmed through various biophysical and cellular assays, including fluorescence polarization, bioluminescence resonance energy transfer (BRET), and surface plasmon resonance (SPR). tandfonline.com These studies have demonstrated its ability to effectively bind to VHL and, when incorporated into a PROTAC, to recruit the VHL E3 ligase to a target protein, leading to the target's ubiquitination and degradation. nih.govrcsb.orgcaymanchem.com A notable example of its application is in the synthesis of ARV-771, a potent PROTAC that degrades BET proteins in castration-resistant prostate cancer cells. glpbio.comglpbio.com
Molecular Basis of Interaction with the VHL E3 Ligase Complex
The interaction between E3 Ligase Ligand 1 Dihydrochloride and the VHL E3 ligase complex is a finely tuned molecular recognition event. The VHL protein itself is composed of two main domains: a β-domain that contains the substrate-binding site and an α-domain that recruits other components of the ligase complex, such as Elongin B and Elongin C. nih.gov E3 Ligase Ligand 1 Dihydrochloride binds within the same pocket on the β-domain that recognizes the hydroxylated proline residue of HIF-1α. acs.orgresearchgate.net
The core of the interaction is centered around the hydroxyproline-like motif of the ligand. acs.org Key hydrogen bonds are formed between the hydroxyl group of the ligand and the side chains of two critical amino acid residues in VHL: Histidine 115 (His115) and Serine 111 (Ser111). acs.orgresearchgate.net Additionally, the amide group of the ligand forms a hydrogen bond with the carbonyl group of Histidine 110 (His110). acs.orgresearchgate.net
Beyond these crucial hydrogen bonds, hydrophobic interactions also play a significant role in stabilizing the complex. For instance, a phenyl group on the ligand engages in a π-π stacking interaction with Tyrosine 98 (Tyr98) in the VHL binding pocket. researchgate.net These combined interactions create a high-affinity binding event that effectively mimics the natural binding of HIF-1α to VHL, allowing the ligand to act as a potent recruiter for the E3 ligase complex. acs.orgnih.gov The entire VHL complex is a dynamic, multi-subunit machine, and the binding of the ligand helps to stabilize a conformation that is active for substrate ubiquitination. researchgate.net
Assessment of Binding Selectivity and Ligand-E3 Ligase Affinity
A crucial aspect of any E3 ligase ligand is its binding affinity and selectivity. E3 Ligase Ligand 1 Dihydrochloride and its derivatives have been rigorously evaluated for these properties. The binding affinity is typically quantified by the dissociation constant (Kd), which measures the concentration of ligand required to occupy half of the available binding sites on the protein. A lower Kd value indicates a higher binding affinity.
Initial versions of VHL ligands exhibited binding affinities in the single-digit micromolar range. acs.org However, through structure-guided optimization, more potent derivatives have been developed with nanomolar binding affinities. For example, the related compound VH032 has a reported Kd of 185 nM. researchgate.netresearchgate.net Further modifications have led to even more potent ligands, such as VH298 (Kd = 52 nM) and VH101 (Kd = 16 nM), demonstrating the tunability of this chemical scaffold. nih.gov
The selectivity of these ligands for VHL over the more than 600 other E3 ligases in human cells is a key determinant of their utility and potential for therapeutic development. nih.gov While comprehensive selectivity screening data for E3 Ligase Ligand 1 Dihydrochloride itself is not always publicly detailed, the extensive and successful use of VHL ligands in developing highly specific PROTACs suggests a high degree of selectivity. nih.govresearchgate.netmedchemexpress.com The development of PROTACs relies on the specific recruitment of a single E3 ligase to avoid off-target protein degradation. The fact that VHL-based PROTACs effectively degrade their intended targets without widespread, unintended protein loss points to the high selectivity of the VHL-ligand interaction. nih.govresearchgate.net
| Compound | Binding Affinity (Kd) to VHL | Reference |
|---|---|---|
| Initial VHL Ligand (Compound 15) | 5.4 µM | acs.org |
| VH032 | 185 nM | researchgate.netresearchgate.net |
| VH101 | 16 nM | nih.gov |
| VH298 | 52 nM | nih.gov |
Structural Insights into E3 Ligase Ligand 1 Dihydrochloride-VHL Recognition
Our understanding of the precise recognition between E3 Ligase Ligand 1 Dihydrochloride and VHL is largely informed by high-resolution structural studies, primarily X-ray crystallography. nih.govacs.orgresearchgate.net These studies have provided atomic-level detail of the ligand-protein interface, confirming that the ligand binds in the HIF-1α binding pocket and mimics its binding mode. acs.org
The crystal structures of VHL in complex with various ligands, including precursors and derivatives of E3 Ligase Ligand 1 Dihydrochloride, have been instrumental in the rational design and optimization of these molecules. nih.govresearchgate.netdundee.ac.uk For instance, the co-crystal structure of a potent inhibitor bound to VHL confirmed that the hydroxyproline-like core of the ligand recapitulates the key interactions made by the native HIF-1α peptide. acs.org
These structural insights have also guided the development of PROTACs by identifying solvent-exposed regions of the ligand that can be used as attachment points for a linker without disrupting the critical binding interactions with VHL. nih.gov The ability to visualize the ternary complex of the target protein, the PROTAC, and the E3 ligase provides a powerful tool for understanding the principles of PROTAC-mediated protein degradation and for designing more effective molecules. researchgate.net The Protein Data Bank (PDB) contains numerous entries of VHL in complex with various ligands and as part of larger PROTAC-induced ternary complexes, providing a wealth of information for researchers in the field. rcsb.orgrcsb.org
| PDB ID | Description | Resolution (Å) | Reference |
|---|---|---|---|
| 5N4W | Crystal structure of the pentameric CRL2-VHL complex | N/A | researchgate.net |
| 9BJU | Crystal structure of the complex between VHL, ElonginB, ElonginC, and a peptidomimetic ligand | 2.47 | rcsb.org |
| 9BOL | Crystal structure of the complex between VHL, ElonginB, ElonginC, and a peptidomimetic ligand | 1.99 | rcsb.org |
Synthetic Methodologies and Chemical Derivatization of E3 Ligase Ligand 1 Dihydrochloride
Established Synthetic Routes and Process Optimization for E3 Ligase Ligand 1 Dihydrochloride (B599025)
E3 ligase Ligand 1 dihydrochloride, chemically known as (2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)pyrrolidine-2-carboxamide dihydrochloride, is a derivative of the foundational VHL ligand VH032. medchemexpress.comresearchgate.netmedchemexpress.com Its synthesis is a multi-step process that relies on precise stereochemical control and efficient coupling reactions. The core of the molecule is the (2S,4R)-4-hydroxyproline (Hyp) scaffold, which mimics the hydroxylated proline residue of the natural VHL substrate, Hypoxia-Inducible Factor 1-alpha (HIF-1α). nih.govnih.gov
The synthesis typically begins with commercially available, stereochemically pure starting materials, such as N-Boc-(2S,4R)-4-hydroxyproline. a2bchem.com A common synthetic strategy involves a series of amide bond formations and a key palladium-catalyzed C-H arylation to construct the thiazole-phenyl group. researchgate.netresearchgate.net
A representative synthetic pathway can be summarized as follows:
Amide Coupling: N-Boc-(2S,4R)-4-hydroxyproline is coupled with the chiral benzylic amine, (S)-1-(4-bromophenyl)ethan-1-amine.
C-H Arylation: The resulting intermediate undergoes a palladium-catalyzed direct C-H arylation with 4-methylthiazole. This step is crucial for creating the bi-aryl system necessary for potent VHL binding. Process optimization studies have compared different palladium catalysts, such as Pd(OAc)₂ and more advanced catalysts like Pd-PEPPSI-IPr, to improve yields and scalability for this key transformation. researchgate.netresearchgate.net
Second Amide Coupling: The Boc protecting group on the hydroxyproline (B1673980) nitrogen is removed, and the free amine is then coupled with a protected amino acid, typically Boc-L-tert-leucine.
Final Deprotection: The final Boc protecting group on the tert-leucine moiety is removed using an acid, such as hydrochloric acid in methanol, to yield the final product as a dihydrochloride salt. a2bchem.com
Table 1: Overview of a Representative Synthetic Route for E3 Ligase Ligand 1 Dihydrochloride
| Step | Description | Key Reagents and Conditions | Reference |
|---|---|---|---|
| 1 | First Amide Coupling | N-Boc-(2S,4R)-4-hydroxyproline, (S)-1-(4-bromophenyl)ethan-1-amine, HATU, DIPEA, DMF | a2bchem.com |
| 2 | C-H Arylation | 4-methylthiazole, Pd(OAc)₂, Potassium Acetate, DMA | a2bchem.com |
| 3 | Boc Deprotection | HCl in Methanol | a2bchem.com |
| 4 | Second Amide Coupling | Boc-L-tert-leucine, HATU, DIPEA, DMF | a2bchem.com |
| 5 | Final Boc Deprotection | HCl in Methanol | a2bchem.com |
Strategic Design and Functionalization of Linker Attachment Points for PROTAC Construction
The construction of a functional PROTAC requires the covalent attachment of the E3 ligase ligand to a ligand for the protein of interest (POI) via a chemical linker. The point of attachment, or "exit vector," on the E3 ligase ligand is a critical parameter that influences the formation and stability of the ternary complex (POI-PROTAC-E3 ligase) and, consequently, the efficiency of protein degradation. nih.govnih.gov
For E3 Ligase Ligand 1 and related VHL ligands, several attachment points have been explored. The most widely used and successful strategy involves functionalizing the terminal primary amine of the tert-leucine group. musechem.com This amine provides a convenient handle for forming a stable amide bond with a linker that has a terminal carboxylic acid. This is the strategy employed in the creation of ARV-771, a well-known BET-family protein degrader that incorporates E3 Ligase Ligand 1. medchemexpress.commedchemexpress.com
Other potential exit vectors on the VHL ligand scaffold have also been investigated to provide synthetic flexibility and to optimize the orientation of the ternary complex for different target proteins.
Table 2: Common Linker Attachment Points on VHL Ligands
| Attachment Point | Description of Moiety | Common Linkage Chemistry | Reference |
|---|---|---|---|
| A | Terminal primary amine (from the tert-leucine group) | Amide bond formation | musechem.comresearchgate.net |
| B | Phenolic hydroxyl group on the central phenyl ring | Ether linkage | researchgate.net |
| C | Benzylic methyl group | Attachment via modification of the benzylic position | nih.gov |
| D | Hydroxyproline hydroxyl group | Ether or ester linkage (less common as it's critical for VHL binding) | nih.gov |
The choice of attachment point is a key step in the rational design of a PROTAC, as linker length, composition, and attachment vector collectively determine the spatial arrangement and physicochemical properties of the final degrader. nih.gov
Rational Design and Synthesis of E3 Ligase Ligand 1 Dihydrochloride-Derived Building Blocks for PROTAC Technologies
To streamline the synthesis of PROTAC libraries, the modular nature of these molecules has been exploited through the development of pre-functionalized "building blocks." enamine.netresearchgate.net In this approach, E3 Ligase Ligand 1 is pre-conjugated to a linker with a reactive handle at the distal end. These building blocks can then be readily coupled to a wide variety of POI ligands, accelerating the discovery of potent and selective degraders.
A diverse array of building blocks derived from the (S,R,S)-AHPC core of E3 Ligase Ligand 1 has been synthesized. These typically feature common linker motifs, such as polyethylene (B3416737) glycol (PEG) or alkyl chains, which enhance solubility and provide spatial separation. The linkers are terminated with various functional groups to enable versatile conjugation chemistries.
Common terminal functionalities include:
Carboxylic Acids (-COOH): For standard amide bond formation with amine-containing POI ligands. broadpharm.com
Amines (-NH₂): For amide bond formation with carboxyl-containing POI ligands. tocris.com
Azides (-N₃) and Alkynes (-C≡CH): For use in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC), often referred to as "click chemistry." medchemexpress.commedchemexpress.com These methods are highly efficient and orthogonal to many other functional groups.
Halides (-Cl, -Br): To act as electrophiles for coupling with nucleophilic POI ligands. medchemexpress.commedchemexpress.com
Table 3: Examples of E3 Ligase Ligand 1-Derived Building Blocks for PROTAC Synthesis
| Building Block Name/Type | Linker Type | Terminal Functional Group | Intended Conjugation Chemistry | Reference |
|---|---|---|---|---|
| (S,R,S)-AHPC-PEG2-acid | PEG2 | -COOH | Amide coupling | medchemexpress.com |
| (S,R,S)-AHPC-PEG4-NH₂ | PEG4 | -NH₂ | Amide coupling | medchemexpress.com |
| (S,R,S)-AHPC-PEG3-N₃ | PEG3 | -N₃ (Azide) | Click Chemistry (CuAAC, SPAAC) | medchemexpress.commedchemexpress.com |
| (S,R,S)-AHPC-propargyl | Alkyl | -C≡CH (Alkyne) | Click Chemistry (CuAAC) | medchemexpress.com |
| (S,R,S)-AHPC-(C3-PEG)2-C6-Cl | PEG/Alkyl | -Cl (Chloro) | Nucleophilic substitution | medchemexpress.com |
Stereochemical Control and Its Impact on E3 Ligase Ligand Synthesis and Functional Activity
The interaction between the VHL E3 ligase and its ligands is highly dependent on stereochemistry. The precise three-dimensional arrangement of atoms in E3 Ligase Ligand 1 is essential for it to fit into the VHL binding pocket and establish the necessary hydrogen bond network. nih.govnih.gov
The key stereochemical features are:
(2S, 4R)-hydroxyproline core: The native substrate for VHL, HIF-1α, is recognized after a specific proline residue is hydroxylated to (2S, 4R)-hydroxyproline. nih.gov VHL ligands are designed to mimic this structure. The (4R) hydroxyl group is critical, forming key hydrogen bonds with the side chains of Ser111 and His115 in the VHL protein. nih.gov
C4-exo pucker: The (2S, 4R) configuration forces the five-membered pyrrolidine (B122466) ring into a C4-exo pucker. This conformation correctly orients the vital hydroxyl group for binding. researchgate.netnih.gov Other stereoisomers, such as (2S, 4S)-hydroxyproline, adopt a C4-endo pucker, which misaligns the hydroxyl group and significantly weakens or abolishes binding. nih.gov
The profound impact of stereochemistry is evident when comparing active ligands with their diastereomers. For instance, the cis-isomer of a VHL ligand, where the hydroxyl group has the (4S) configuration, shows no binding affinity for VHL and is often used as a negative control in biological experiments to confirm that a PROTAC's activity is VHL-dependent. nih.govnih.gov
To ensure the correct final stereochemistry, synthetic routes invariably start from enantiomerically pure materials, such as N-Boc-L-hydroxyproline, which already contains the required (2S, 4R) stereocenters. a2bchem.comresearchgate.net This strict stereochemical control is fundamental to producing a functionally active E3 ligase ligand capable of inducing protein degradation. Studies involving the replacement of the hydroxyproline hydrogen with fluorine further underscore the highly stereoselective nature of VHL recognition. nih.govdundee.ac.ukweizmann.ac.il
Table 4: Impact of Stereochemistry on VHL Ligand Activity
| Compound/Isomer | Key Stereochemistry | Ring Pucker | VHL Binding/PROTAC Activity | Reference |
|---|---|---|---|---|
| E3 Ligase Ligand 1 | (2S, 4R)-Hyp | C4-exo | Active | nih.govnih.gov |
| cis-VHL Ligand (Negative Control) | (2S, 4S)-Hyp | C4-endo | Inactive/Abolished | nih.govnih.gov |
| (3R,4S)-F-Hyp VHL Ligand | (2S, 3R, 4S)-Fluoro-Hyp | C4-exo (forced upon binding) | Active (bioisosteric) | nih.govdundee.ac.uk |
| (3S,4S)-F-Hyp VHL Ligand | (2S, 3S, 4S)-Fluoro-Hyp | C4-endo | Weakened affinity but retains some activity | nih.govdundee.ac.uk |
Molecular Mechanisms of Targeted Protein Degradation Mediated by E3 Ligase Ligand 1 Dihydrochloride
Formation and Characterization of Ternary Complexes Involving E3 Ligase Ligand 1 Dihydrochloride (B599025), Target Protein, and VHL E3 Ligase
The initial and critical step in targeted protein degradation is the formation of a ternary complex, a molecular assembly consisting of the target protein, the bifunctional degrader molecule (which includes the E3 Ligase Ligand 1 Dihydrochloride moiety), and the VHL E3 ligase. nih.govelifesciences.org E3 Ligase Ligand 1 Dihydrochloride is a key component of the PROTAC® ARV-771, a potent degrader of BET proteins. glpbio.com The formation of this complex is a prerequisite for the subsequent ubiquitination and degradation of the target protein. elifesciences.orgfrontiersin.org
The stability and conformation of this ternary complex are crucial determinants of degradation efficiency. nih.govacs.org Researchers employ a variety of biophysical techniques to characterize these complexes, including surface plasmon resonance (SPR), biolayer interferometry (BLI), and isothermal titration calorimetry (ITC). jove.comjove.combroadinstitute.org These methods provide valuable data on the binding affinities and kinetics of the interactions between the components of the ternary complex. jove.combroadinstitute.org
For instance, studies have shown that the formation of a stable ternary complex can be cooperative, meaning the binding of one protein to the degrader enhances the binding of the second protein. jove.comnih.gov This cooperativity arises from new protein-protein interactions that are formed upon complex assembly. researchgate.net The linker connecting the target-binding warhead and the E3 ligase ligand in the degrader molecule can also play a significant role in the stability of the ternary complex by forming interactions with one or both proteins. jove.comjove.com
The structure of these ternary complexes can be determined at atomic resolution using X-ray crystallography. researchgate.netdundee.ac.uk These structures provide invaluable insights into the specific molecular interactions that govern complex formation and stability, guiding the rational design of more potent and selective degraders. researchgate.netdundee.ac.uk
Interactive Table 1: Biophysical Characterization of Ternary Complex Formation
| Technique | Information Provided | Key Findings |
| Surface Plasmon Resonance (SPR) | Binding kinetics (on-rate, off-rate), binding affinity (KD) | Allows for the measurement of ternary complex formation and dissociation kinetics, revealing differences in stability between different PROTACs and target proteins. acs.orgbiorxiv.org |
| Isothermal Titration Calorimetry (ITC) | Binding affinity (KD), enthalpy (ΔH), entropy (ΔS) | Provides thermodynamic parameters of binary and ternary complex formation, enabling the calculation of cooperativity. jove.comjove.com |
| Biolayer Interferometry (BLI) | Real-time binding kinetics and affinity | Offers a high-throughput method for screening and characterizing PROTAC-induced ternary complexes. jove.comjove.com |
| X-ray Crystallography | High-resolution 3D structure of the ternary complex | Reveals the precise molecular interactions between the PROTAC, target protein, and E3 ligase, guiding rational drug design. researchgate.netdundee.ac.uk |
Facilitation of Substrate Ubiquitination by the VHL E3 Ligase through Induced Proximity
Once the ternary complex is formed, the VHL E3 ligase is brought into close proximity with the target protein. nih.govrsc.org This induced proximity is the key to the subsequent step: the ubiquitination of the target protein. frontiersin.orgyoutube.com The VHL E3 ligase is part of a larger complex, the Cullin-RING E3 ubiquitin ligase (CRL), which also includes Cullin 2, Elongin B, Elongin C, and Rbx1. nih.gov This complex functions to transfer ubiquitin, a small regulatory protein, from an E2 ubiquitin-conjugating enzyme to specific lysine (B10760008) residues on the surface of the target protein. nih.gov
The efficiency of this ubiquitination process is critically dependent on the geometry of the ternary complex. elifesciences.org The spatial arrangement of the E3 ligase and the target protein must be such that the catalytic site of the E2 enzyme is positioned to efficiently transfer ubiquitin to accessible lysine residues on the target. elifesciences.org The length and composition of the linker in the degrader molecule can significantly influence this positioning and, consequently, the rate and extent of ubiquitination.
The ubiquitination process typically involves the formation of a polyubiquitin (B1169507) chain on the target protein, with the K48-linked polyubiquitin chain being a strong signal for proteasomal degradation. nih.govportlandpress.com
Mechanistic Activation of the 26S Proteasome for Protein Degradation
The polyubiquitinated target protein is then recognized by the 26S proteasome, the cell's primary machinery for protein degradation. frontiersin.orgnih.gov The 26S proteasome is a large, multi-subunit complex composed of a 20S core particle (CP) and one or two 19S regulatory particles (RP). portlandpress.com
The 19S regulatory particle is responsible for recognizing the polyubiquitin chain on the target protein through its ubiquitin receptors, such as Rpn1, Rpn10, and Rpn13. nih.govportlandpress.com Following recognition, the regulatory particle unfolds the target protein in an ATP-dependent process and translocates it into the central chamber of the 20S core particle. portlandpress.com
The 20S core particle is a barrel-shaped structure containing the proteolytic active sites that degrade the unfolded target protein into small peptides. nih.govportlandpress.com The ubiquitin molecules are typically cleaved from the target protein by deubiquitinating enzymes (DUBs) associated with the proteasome and recycled for future use. nih.gov
Recent research has shown that the activity of the 26S proteasome itself can be regulated. nih.gov For instance, certain proteins and post-translational modifications can activate the proteasome, enhancing its capacity for protein degradation. nih.govbiorxiv.orgescholarship.org While the direct impact of E3 Ligase Ligand 1 Dihydrochloride-mediated degradation on proteasome activation is an area of ongoing investigation, the process relies on the fundamental and efficient functioning of this cellular machinery.
Kinetic and Thermodynamic Parameters Governing Ternary Complex Stability and Degradation Efficiency
The efficiency of targeted protein degradation is not solely dependent on the formation of a ternary complex but is also governed by the kinetic and thermodynamic parameters of this interaction. nih.govjove.com While a stable ternary complex is generally considered beneficial for efficient degradation, studies have shown that a very high affinity is not always necessary. elifesciences.orgnih.gov In some cases, PROTACs with weaker binding affinities can still achieve potent degradation, a phenomenon sometimes referred to as "event-driven" pharmacology. nih.gov
Key parameters that influence degradation efficiency include:
Binding Affinity (KD): This measures the strength of the interaction between the degrader and its binding partners (the target protein and the E3 ligase). jove.com While strong binary affinity can be a starting point, the affinity of the ternary complex is often more predictive of degradation efficacy.
Cooperativity (α): This quantifies the extent to which the formation of the binary complex enhances the formation of the ternary complex. nih.gov Positive cooperativity, where α > 1, indicates that the ternary complex is more stable than what would be expected from the individual binary interactions, often leading to more efficient degradation. nih.gov
Dissociation Rate (koff) and Residence Time: The off-rate of the degrader from the ternary complex, and thus the residence time of the complex, can be a critical determinant of degradation. nih.govacs.orgacs.org A longer residence time can provide a greater window of opportunity for ubiquitination to occur. nih.govacs.org
Theoretical and computational studies, alongside biophysical measurements, are being used to better understand the complex interplay of these parameters and to guide the rational design of degraders with optimized kinetic and thermodynamic profiles for enhanced degradation efficiency. nih.govacs.org
Interactive Table 2: Kinetic and Thermodynamic Parameters in Targeted Protein Degradation
| Parameter | Definition | Impact on Degradation |
| Binding Affinity (KD) | The equilibrium dissociation constant, a measure of the strength of binding between molecules. | While important, very high affinity is not always required for potent degradation. elifesciences.orgnih.gov |
| Cooperativity (α) | A measure of the change in binding affinity of one component when the other is already bound. | Positive cooperativity (α > 1) often correlates with enhanced ternary complex stability and degradation efficiency. nih.gov |
| Dissociation Rate (koff) | The rate at which the ternary complex breaks apart. | A slower dissociation rate (longer residence time) can lead to more efficient ubiquitination and degradation. nih.govacs.org |
| Residence Time | The average time a molecule remains bound in a complex. | Longer residence times are often associated with more effective protein degradation. nih.govacs.org |
Research Applications of E3 Ligase Ligand 1 Dihydrochloride in Protac Systems
Design and Development of VHL-Recruiting PROTACs Utilizing E3 Ligase Ligand 1 Dihydrochloride (B599025)
E3 Ligase Ligand 1 dihydrochloride serves as a fundamental building block for constructing PROTACs that hijack the VHL E3 ubiquitin ligase. sigmaaldrich.comnih.govdundee.ac.ukfrontiersin.org PROTACs are heterobifunctional molecules composed of a ligand that binds to a target protein of interest (POI), a linker, and a ligand that recruits an E3 ligase. frontiersin.orgnih.govfrontiersin.org The primary function of the E3 ligase ligand is to bring the VHL E3 ligase complex into close proximity with the POI, facilitating the transfer of ubiquitin to the target protein and marking it for degradation by the proteasome. nih.govnih.govrsc.org
The development of potent and cell-permeable small-molecule ligands for VHL, such as the precursor to E3 Ligase Ligand 1 dihydrochloride, was a revolutionary step in the PROTAC field. sigmaaldrich.comnih.govdundee.ac.uk This advancement enabled the creation of entirely small-molecule-based PROTACs with improved drug-like properties. sigmaaldrich.comnih.govdundee.ac.uknih.gov The design of these VHL-recruiting PROTACs often involves a structure-based approach to optimize the binding affinity of the ligand to VHL and to identify suitable attachment points for the linker, ensuring the effective formation of a stable ternary complex (VHL-PROTAC-POI). nih.govrsc.orgresearchgate.net One of the first highly potent VHL ligands, VH032, has served as a template for many subsequent VHL-recruiting PROTACs. researchgate.net The broad tissue expression of VHL makes it a widely applicable E3 ligase for PROTAC development. researchgate.netnih.gov
Targeted Degradation of Specific Proteins of Interest (e.g., BET Family Proteins, Androgen Receptor) in Research Models
PROTACs incorporating E3 Ligase Ligand 1 dihydrochloride have been successfully employed to degrade a range of therapeutically relevant proteins in various research models.
BET Family Proteins: The Bromodomain and Extra-Terminal (BET) family of proteins, including BRD2, BRD3, and BRD4, are critical regulators of gene expression and are implicated in cancer development. nih.govrsc.org VHL-recruiting PROTACs have demonstrated potent degradation of BET proteins. For example, ARV-771, a VHL-based BET PROTAC, induces rapid degradation of BET proteins with a 50% degradation concentration (DC50) of less than 1 nM in prostate cancer cell lines. nih.gov This degradation leads to a more significant anti-proliferative effect compared to traditional BET inhibitors. nih.gov Studies have shown that VHL-engaging PROTACs, like MZ1, are broadly active across a diverse panel of cancer cell lines. nih.gov
Androgen Receptor (AR): The androgen receptor is a key driver of prostate cancer. PROTACs have been developed to target and degrade the AR, offering a potential advantage over inhibitors, especially in drug-resistant forms of the disease. nih.gov For instance, ARCC-4, an enzalutamide-based VHL-recruiting PROTAC, effectively degrades the androgen receptor in cellular models of castration-resistant prostate cancer (CRPC). nih.gov This degradation has been shown to be dependent on VHL recruitment. nih.gov
Other Targets: The versatility of VHL-recruiting PROTACs extends to other challenging targets. For example, a PROTAC named JQAD1 was developed to degrade the epigenetic regulator EP300 in models of neuroblastoma, inducing rapid apoptosis. frontiersin.org Furthermore, researchers have successfully designed VHL-based PROTACs to degrade the oncogenic KRAS G12C mutant protein, a historically "undruggable" target. acs.org
In Vitro Assays for Evaluating Protein Degradation Efficacy in Cellular Systems
A variety of in vitro assays are utilized to assess the efficacy of PROTACs containing E3 Ligase Ligand 1 dihydrochloride in degrading target proteins within cellular systems.
Western Blotting: This is a fundamental technique used to quantify the reduction in the levels of the target protein following PROTAC treatment. nih.govnih.gov By comparing the protein levels in treated cells to untreated controls, researchers can determine the extent of degradation.
DC50 and Dmax Determination: The half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax) are key parameters for evaluating PROTAC potency. These values are typically determined by treating cells with a range of PROTAC concentrations and measuring the remaining protein levels. nih.gov
Competition Assays: To confirm that the degradation is mediated by the intended E3 ligase, competition experiments are performed. acs.org In these assays, cells are pre-treated with an excess of the free E3 ligase ligand, which should block the PROTAC-induced degradation of the target protein. acs.org
Ubiquitination Assays: To directly demonstrate that the PROTAC induces ubiquitination of the target protein, a Tandem Ubiquitin Binding Element (TUBE1) pull-down assay can be performed. nih.gov This assay enriches for polyubiquitinated proteins, which can then be identified by western blotting. nih.gov
Cell Viability and Apoptosis Assays: To assess the functional consequences of target protein degradation, assays that measure cell proliferation, viability, and apoptosis (e.g., caspase-3 activation) are employed. frontiersin.org
Advanced Biophysical and Cellular Assays: Techniques like Fluorescence Polarization (FP) assays can be used to measure the binding affinities of the PROTAC to both the target protein and the E3 ligase, as well as the stability of the ternary complex. nih.gov Isothermal Titration Calorimetry (ITC) can also provide detailed thermodynamic information about these interactions. nih.gov In-cell target engagement and degradation can be monitored in real-time using methods like NanoBRET assays. nih.gov
Preclinical Efficacy Studies in Non-Human In Vivo Models
The promising in vitro results of VHL-recruiting PROTACs have been translated into preclinical efficacy in various in vivo models, primarily mouse xenograft models of cancer.
For instance, a VHL-based BET degrader demonstrated the ability to cause tumor regression in a castration-resistant prostate cancer (CRPC) mouse xenograft model. nih.gov This was a significant finding, as it showed the potential of this class of compounds in a solid tumor model. researchgate.net Another study reported the development of an orally active VHL-recruiting PROTAC that effectively degraded HMG-CoA reductase (HMGCR) and showed potent cholesterol-lowering activity in mice with diet-induced hypercholesterolemia. nih.gov
Furthermore, dual-ligand PROTACs have also shown improved therapeutic response in in vivo models compared to their single-ligand counterparts. nih.gov These studies highlight the potential of VHL-based PROTACs to be developed into effective therapeutic agents.
Exploration of Dual-Ligand PROTAC Architectures and Their Enhanced Degradation Potency
Recent research has explored the concept of dual-ligand PROTACs, which feature two copies of the POI ligand and two copies of the E3 ligase ligand. nih.govrsc.org The hypothesis behind this design is that it will facilitate the formation of more stable and long-lasting ternary complexes, leading to increased degradation potency. nih.govrsc.org
Studies have shown that dual-ligand PROTACs can exhibit a significant increase in degradation efficiency and cytotoxicity in various cancer cell lines compared to their conventional single-ligand counterparts. nih.govrsc.orgresearchgate.net For example, a dual-ligand PROTAC, 2J2V, demonstrated a tenfold increase in degradation efficiency and a hundredfold increase in cytotoxicity in cancer cells. researchgate.net These dual-ligand PROTACs have also been observed to sustain prolonged protein degradation, even after the compound is removed from the culture medium. nih.govrsc.org This enhanced and sustained activity is attributed to the formation of a more stable ternary complex due to a multivalent effect. nih.gov Interestingly, while single-ligand PROTACs may show preferential degradation of certain protein isoforms, dual-ligand PROTACs can degrade multiple isoforms more indiscriminately. nih.gov
Emerging Research Avenues and Methodological Innovations in E3 Ligase Ligand Research
Advanced Screening Methodologies for the Discovery of Novel E3 Ligase Ligands and Degraders
The discovery of new E3 ligase ligands beyond the well-established binders for VHL and cereblon (CRBN) is crucial for expanding the scope of TPD. nih.gov Traditional high-throughput screening (HTS) has been supplemented by more advanced methodologies designed to tackle the complexities of identifying functional degraders. nih.govdundee.ac.uk
Phenotypic Screening: This approach involves testing compounds directly in cells and observing a desired outcome, such as the death of cancer cells or the degradation of a specific protein. It is an unbiased method that can uncover novel E3 ligases and unprecedented mechanisms of action. discoveryontarget.comacs.org Phenotypic screens can identify not only PROTACs but also "molecular glue" degraders—monovalent compounds that induce a novel interaction between an E3 ligase and a target protein. ub.edu
DNA-Encoded Libraries (DELs): DEL technology enables the screening of billions of molecules simultaneously. researchgate.net Each compound in the library is attached to a unique DNA barcode, allowing for easy identification of hits. x-chemrx.com DELs are perfectly suited for discovering PROTAC components; a library can be built upon a known E3 ligase ligand to screen for new target binders, or screened against an E3 ligase to find new ligands. researchgate.netx-chemrx.com Recent innovations include function-based DEL selections that identify compounds based on their ability to induce ubiquitination, providing more functionally relevant hits than screens based purely on binding. chemrxiv.org
Fragment-Based Lead Discovery (FBLD): FBLD is a powerful technique for identifying ligands for challenging targets like the protein-protein interaction (PPI) sites on E3 ligases. nih.govacs.org This method screens small, low-complexity molecules ("fragments") that typically have weak affinities. The binding of these fragments is detected by sensitive biophysical techniques, and structural information is then used to grow or combine these fragments into more potent leads. acs.org
| Methodology | Principle | Key Advantage for E3 Ligand/Degrader Discovery | Example Application |
|---|---|---|---|
| Phenotypic Screening | Identifies compounds based on a cellular outcome (e.g., protein degradation, cell death). discoveryontarget.com | Unbiased; can discover novel E3 ligases and mechanisms of action, including molecular glues. discoveryontarget.comub.edu | Identifying molecular glue degraders by screening for compounds that kill cancer cells dependent on a specific protein. ub.edu |
| DNA-Encoded Libraries (DELs) | Screening of massive combinatorial libraries where each compound is tagged with a unique DNA barcode. x-chemrx.com | Vast chemical space exploration; can be designed to find binders or functional proximity inducers. researchgate.netchemrxiv.org | Discovering novel binders for a target protein by screening a DEL built upon a VHL ligand. researchgate.net |
| Fragment-Based Lead Discovery (FBLD) | Screening low molecular weight compounds to identify weak binders, which are then optimized into potent leads. acs.org | Efficiently samples chemical space to find starting points for difficult-to-drug PPI sites on E3 ligases. nih.gov | Screening a fragment library against the RING1B-BMI1 E3 ligase complex to identify inhibitors. nih.gov |
Application of Structural Biology Techniques (e.g., X-ray Crystallography, Cryo-Electron Microscopy) for Ternary Complex Elucidation
The mechanism of action for a PROTAC involves the formation of a key ternary complex consisting of the target protein, the PROTAC, and the E3 ligase. springernature.com Understanding the three-dimensional structure of this complex is invaluable for rational drug design. X-ray crystallography and cryo-electron microscopy (cryo-EM) are the primary tools for elucidating these structures at atomic or near-atomic resolution. nih.gov
X-ray Crystallography: This technique has provided foundational insights into PROTAC-mediated interactions. A landmark achievement was the solving of the first crystal structure of a PROTAC (MZ1, a VHL-based degrader) bound to both its target (Brd4) and the VHL E3 ligase. nih.govdundee.ac.uk This structure revealed how the PROTAC folds to create a new protein-protein interface, inducing specific contacts that lead to cooperative and selective complex formation. nih.gov However, crystallizing these transient, flexible ternary complexes remains a significant bottleneck. nih.govdundee.ac.uk Success often depends on designing PROTACs that form stable and cooperative complexes. dundee.ac.uk
Cryo-Electron Microscopy (Cryo-EM): Cryo-EM has emerged as a powerful alternative, particularly for large or conformationally flexible complexes that are resistant to crystallization. nanoimagingservices.com By flash-freezing samples in vitreous ice, cryo-EM can visualize molecules in their near-native state. Recent technological advances have enabled cryo-EM to determine high-resolution structures of biomolecules, making it increasingly vital for studying the full E3 ligase machinery in complex with a PROTAC and its target. It offers the potential for more routine, high-resolution structural analysis to guide drug design campaigns. nanoimagingservices.com
| Technique | Principle | Application to Ternary Complexes | Limitations |
|---|---|---|---|
| X-ray Crystallography | Diffraction of X-rays by a crystalline sample to determine atomic coordinates. nih.gov | Provides atomic-resolution structures, revealing specific protein-PROTAC-protein interactions and cooperativity. nih.govdundee.ac.uk | Requires well-ordered crystals, which can be very difficult to obtain for flexible ternary complexes. nih.govdundee.ac.uk |
| Cryo-Electron Microscopy (Cryo-EM) | Averages images of flash-frozen, single-particle molecules to reconstruct a 3D model. | Can determine structures of large, flexible, or heterogeneous complexes that are difficult to crystallize. nanoimagingservices.com | High-resolution determination can still be challenging for smaller or highly dynamic complexes. nanoimagingservices.com |
Proteomics-Based Approaches for Deconvoluting Off-Target Effects and PROTAC Mechanism of Action
While PROTACs can be highly selective, it is essential to assess their global effects on the cellular proteome to identify potential off-target liabilities. biorxiv.org Mass spectrometry-based proteomics has become an indispensable tool for characterizing the selectivity and mechanism of action of protein degraders. sapient.bio
By quantifying changes in protein abundance across the entire proteome following treatment with a PROTAC, researchers can simultaneously confirm on-target degradation and identify any proteins that are unintentionally degraded ("off-targets"). sapient.bioyoutube.com This unbiased, system-wide view is critical for optimizing drug safety and efficacy. sapient.bio
Furthermore, proteomics can elucidate the mechanism of action. For instance, co-treatment with inhibitors of the proteasome or specific E3 ligases can confirm that the observed protein degradation is occurring through the expected pathway. youtube.com Advanced techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) can be used to measure protein turnover rates, providing a dynamic understanding of the degradation process. sapient.bio These unbiased, global experiments provide a comprehensive picture of a degrader's cellular impact, which is not achievable with traditional targeted methods like western blotting. biorxiv.orgyoutube.com
Integration of Chemo-proteomics and Activity-Based Protein Profiling in E3 Ligase Ligand Discovery
Chemo-proteomics combines chemistry with proteomics to study drug-protein interactions on a global scale. A particularly powerful branch of this is Activity-Based Protein Profiling (ABPP), which uses reactive chemical probes to map the functional state of entire enzyme families directly in their native environment. wikipedia.orgresearchgate.net
Activity-Based Protein Profiling (ABPP): ABPP probes are designed to covalently modify the active site of an enzyme, providing a direct readout of its catalytic activity. wikipedia.org This technology is exceptionally well-suited for E3 ligase research. Probes have been developed to report on the activity of specific E3 ligase classes, enabling the study of their regulation and the impact of pathogenic mutations. epfl.chnih.gov ABPP can be used in screening campaigns to discover new E3 ligase ligands that modulate activity. nih.gov
Covalent Ligand Screening: A key challenge in TPD is the limited number of available E3 ligase ligands. nih.gov Chemo-proteomic platforms have been developed to screen libraries of electrophilic compounds for their ability to covalently bind to E3 ligases. acs.org For example, a screen using PROTACs built from broadly reactive, cysteine-directed electrophiles successfully identified a new ligand for the E3 ligase DCAF16, demonstrating the power of this approach to expand the toolbox of recruitable E3 ligases. acs.orgresearchgate.net
Computational Modeling and Simulation in Rational Design of E3 Ligase Ligands and PROTACs
The development of potent and selective PROTACs has historically been a trial-and-error process, heavily reliant on extensive chemical synthesis and empirical testing. nih.govnih.gov Computational modeling and simulation are increasingly being used to bring a more rational, structure-based approach to the design of E3 ligase ligands and PROTACs. scienceopen.comresearchgate.net
Ternary Complex Modeling: A primary goal of computational methods is to predict the structure of the PROTAC-induced ternary complex. researchgate.net Various approaches, including protein-protein docking and molecular dynamics (MD) simulations, are used to model how the PROTAC will bridge the target protein and the E3 ligase. nih.govscienceopen.com These models can help predict whether a given PROTAC design is sterically feasible and can guide the optimization of the linker, a critical component for achieving potent degradation. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the behavior and stability of the ternary complex over time. acs.org By simulating the motions of the atoms in the complex, researchers can assess the stability of the induced protein-protein interactions, analyze conformational changes, and understand the relationship between PROTAC structure and its degradation efficiency. nih.govacs.orgresearchgate.net These computational strategies are crucial for reducing the experimental workload and accelerating the development of new therapeutics based on ligands like E3 ligase Ligand 1 dihydrochloride (B599025). nih.govscribd.com
| Computational Method | Principle | Application in PROTAC/Ligand Design |
|---|---|---|
| Ternary Complex Modeling | Uses protein-protein docking algorithms to predict the 3D structure of the POI-PROTAC-E3 ligase assembly. scienceopen.com | Guides the rational design of the linker component by predicting productive vs. non-productive binding modes. nih.govresearchgate.net |
| Molecular Dynamics (MD) Simulations | Simulates the physical movements of atoms and molecules in the complex over time. acs.org | Assesses the stability of the ternary complex, reveals key intermolecular interactions, and explains structure-activity relationships. nih.govresearchgate.net |
| Machine Learning / AI | Leverages large datasets to build predictive models for PROTAC activity or to design novel linkers and ligands. researchgate.net | Accelerates discovery by generating novel chemical structures with desired properties and predicting their degradation potency. researchgate.netscribd.com |
Q & A
Q. What is the role of E3 ligase Ligand 1 dihydrochloride in PROTAC design, and how does it contribute to targeted protein degradation?
E3 ligase Ligand 1 dihydrochloride (also known as (S,R,S)-AHPC-Me dihydrochloride) serves as a critical component in proteolysis-targeting chimeras (PROTACs) by recruiting the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex. This ligand enables the formation of a ternary complex between the target protein and the E3 ligase, facilitating polyubiquitination and subsequent proteasomal degradation of the target. Methodologically, its incorporation requires conjugation to a target protein-binding ligand via a linker, with efficacy validated through assays like Western blotting for protein degradation and immunofluorescence for subcellular localization .
Q. What structural features of E3 ligase Ligand 1 dihydrochloride influence its binding affinity to the VHL complex?
The ligand's (S,R,S)-AHPC scaffold is optimized for high-affinity interaction with the VHL substrate-binding domain. Key structural elements include hydroxyl and methyl groups that form hydrogen bonds and hydrophobic interactions with VHL residues. Researchers should assess binding kinetics using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC), comparing mutants or analogs to establish structure-activity relationships (SAR) .
Q. What are the standard protocols for synthesizing and purifying PROTACs incorporating E3 ligase Ligand 1 dihydrochloride?
Synthesis typically involves solid-phase peptide chemistry or solution-phase coupling to attach the ligand to a target-binding moiety via a polyethylene glycol (PEG) or alkyl linker. For example, (S,R,S)-AHPC-PEG3-propionic acid (Catalog T36265) is conjugated to target ligands using carbodiimide crosslinkers. Purification requires reverse-phase HPLC, with characterization via LC-MS and NMR to confirm molecular weight and stereochemical integrity .
Q. How should researchers handle solubility and stability challenges associated with E3 ligase Ligand 1 dihydrochloride in vitro?
The compound is hygroscopic and requires storage at -20°C in anhydrous DMSO. For cell-based assays, solubility can be enhanced using PEGylated linkers (e.g., PEG2 or PEG3 units), as evidenced in (S,R,S)-AHPC-PEG2-NH2 dihydrochloride (Catalog T36264). Precipitation issues in aqueous buffers may necessitate optimization of stock concentrations (<10 mM) and inclusion of surfactants like Tween-80 .
Q. What methodologies are recommended to validate the specificity of PROTAC-mediated degradation using this ligand?
Specificity is confirmed through rescue experiments with proteasome inhibitors (e.g., MG-132), CRISPR-mediated knockout of VHL, and off-target profiling via global proteomics (e.g., TMT-based mass spectrometry). Negative controls should include PROTACs with inactive E3 ligands or mismatched target binders .
Advanced Research Questions
Q. How can linker length and composition be optimized to balance PROTAC potency and cell permeability?
Linker optimization involves systematic variation of PEG units (1–4 units) or alkyl chains (C2–C10) to modulate ternary complex formation. For example, (S,R,S)-AHPC-C2-NH2 dihydrochloride (Catalog T18665) exhibits shorter linkers for rigid complexes, while PEG3 linkers (Catalog T36265) enhance solubility. Screening should include cellular permeability assays (e.g., Caco-2 models) and ternary complex stability measurements via NanoBRET .
Q. What experimental strategies address contradictory data in target degradation efficiency across different cell lines?
Discrepancies may arise from variable E3 ligase expression (e.g., VHL levels in renal vs. cancer cells). Researchers should quantify endogenous VHL via qPCR or ELISA and use isoform-specific inhibitors (e.g., HLI373 dihydrochloride for MDM2) to rule out compensatory E3 mechanisms. Parallel experiments in VHL-knockout cell lines can isolate ligand-specific effects .
Q. How can co-crystallization studies improve the rational design of PROTACs using this ligand?
Co-crystallization of the VHL–PROTAC–target ternary complex identifies critical interfacial residues. For instance, the (S,R,S)-AHPC scaffold’s hydroxyl group interacts with VHL’s Pro99. Researchers should employ cryo-EM or X-ray crystallography with truncated E3 complexes (e.g., VHL-Elongin B/C) to resolve binding geometries, guiding linker and ligand modifications .
Q. What factors determine the degradation efficiency of PROTACs incorporating E3 ligase Ligand 1 dihydrochloride in hypoxic environments?
Hypoxia upregulates VHL expression in some cancers, potentially enhancing degradation. Efficiency is assessed via hypoxia-inducible factor (HIF-1α) co-degradation assays and comparative IC50 measurements under normoxic vs. hypoxic conditions. Adjusting linker flexibility (e.g., PEG vs. alkyl) may counteract steric hindrance in oxygen-deprived microenvironments .
Q. How can researchers mitigate off-target effects caused by unintended E3 ligase engagement?
Off-target profiling using affinity pulldown-MS identifies competing E3s (e.g., cereblon or MDM2). Strategies include structure-guided mutagenesis of the ligand’s binding interface or developing heterobifunctional PROTACs with dual E3-recruiting moieties (e.g., VHL and cereblon ligands) to enhance specificity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
